molecular formula C12H18N4O B182747 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide CAS No. 792940-20-6

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide

Cat. No. B182747
M. Wt: 234.3 g/mol
InChI Key: XELPGXYIOBXPST-UHFFFAOYSA-N
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Description

“1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C12H18N4O and a molecular weight of 234.3 . It is used in proteomics research applications .


Molecular Structure Analysis

The molecular structure of this compound allows it to attain a range of conformations, which results in the recovery of productive contacts to the P-loop of PKA .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

1. Application in Antimicrobial Agents

  • Methods of Application : The compound was synthesized by rearranging 2-(4,6-dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine. It was then treated with various aryl/heteroaryl hydrazines to yield 1-(4,6-dimethylpyrimidin-2-yl)-1’-aryl/heteroaryl-3,3’-dimethyl-(4,5’-bipyrazol)-5-ols in excellent yields .
  • Results or Outcomes : The synthesized compounds were found to have antibacterial and antifungal activities, indicating their potential as antimicrobial agents .

2. Application in Synthesis and Pharmacological Applications

  • Summary of the Application : Piperidine derivatives, including “1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide”, have been studied for their synthesis and pharmacological applications. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application : Various intra- and intermolecular reactions have been used to form various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results or Outcomes : The review covers the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

3. Application in Corrosion Inhibition

  • Summary of the Application : This compound has been studied for its potential as a corrosion inhibitor. The study found that the capacitance of the interface decreased with the rise in concentration, which may be ascribed to the adsorption of the compound forming a protective layer on the carbon steel surface .
  • Methods of Application : The compound was applied to the surface of carbon steel and the capacitance of the interface was measured as the concentration of the compound was increased .
  • Results or Outcomes : The study found that the compound could potentially be used as a corrosion inhibitor, as it forms a protective layer on the surface of carbon steel .

4. Application in Antifungal Agents

  • Summary of the Application : This compound has been synthesized and evaluated for its potential as an antifungal agent. It was specifically tested against two yeasts (Candida albicans and Saccharomyces cerevisiae) .
  • Methods of Application : The compound was synthesized by rearranging 2-(4,6-dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine. It was then treated with various aryl/heteroaryl hydrazines to yield 1-(4,6-dimethylpyrimidin-2-yl)-1’-aryl/heteroaryl-3,3’-dimethyl-(4,5’-bipyrazol)-5-ols in excellent yields .
  • Results or Outcomes : The synthesized compounds were found to have antifungal activities, indicating their potential as antifungal agents .

5. Application in Drug Design

  • Summary of the Application : Piperidines, including “1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
  • Methods of Application : Various intra- and intermolecular reactions have been used to form various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results or Outcomes : The review covers the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-8-7-9(2)15-12(14-8)16-5-3-10(4-6-16)11(13)17/h7,10H,3-6H2,1-2H3,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELPGXYIOBXPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388172
Record name 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide

CAS RN

792940-20-6
Record name 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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